Increased Lipophilicity (LogP) Compared to Unsubstituted Pyrimidin-5-amine Scaffold
The target compound demonstrates a calculated LogP of 1.7887, which is substantially higher than the unsubstituted pyrimidin-5-amine scaffold (reported LogP values ranging from -0.56 to 0.64) [1]. This increase in lipophilicity is driven by the 4-fluorophenylmethyl substituent and is a critical determinant of compound permeability and distribution [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.7887 |
| Comparator Or Baseline | Pyrimidin-5-amine (unsubstituted): LogP = -0.56 to 0.64 |
| Quantified Difference | ~1.15 to 2.35 LogP units higher |
| Conditions | Calculated LogP values from authoritative chemical databases |
Why This Matters
Higher LogP correlates with improved membrane permeability and blood-brain barrier penetration potential, making this compound a more suitable starting point for CNS or intracellular target programs compared to the unsubstituted core.
- [1] ChemTradeHub. (n.d.). 2-(4-Fluorobenzyl)-5-pyrimidinamine (CAS No. 1152557-45-3): Basic Physical Properties. View Source
- [2] Chemsrc. (2018). 5-Pyrimidinamine (CAS No. 591-55-9): LogP and PSA Data. View Source
